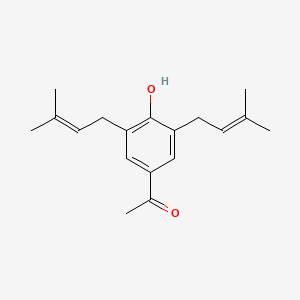

3,5-Diprenyl-4-hydroxyacetophenone

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C18H24O2 |

|---|---|

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone |

InChI |

InChI=1S/C18H24O2/c1-12(2)6-8-15-10-17(14(5)19)11-16(18(15)20)9-7-13(3)4/h6-7,10-11,20H,8-9H2,1-5H3 |

Clave InChI |

XVTRUNNIGJWXKK-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to 3,5-Diprenyl-4-hydroxyacetophenone: Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural compound 3,5-Diprenyl-4-hydroxyacetophenone, a prenylated acetophenone (B1666503) with significant therapeutic potential. This document details its natural sources, comprehensive isolation protocols, and its notable anti-inflammatory and antioxidant properties, presenting key data for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been predominantly isolated from plant species belonging to the Asteraceae family. The primary and most well-documented source is Ageratina pazcuarensis, a plant endemic to the pine-oak forests of Mexico.[1] Other reported natural sources include:

The compound is primarily found in the aerial parts of these plants, including the leaves and stems.

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a detailed methodology for its isolation from the aerial parts of Ageratina pazcuarensis.[1]

Experimental Protocol: Isolation from Ageratina pazcuarensis

2.1.1. Plant Material and Extraction

-

Drying and Grinding: The aerial parts of Ageratina pazcuarensis are first air-dried at room temperature to remove moisture. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Defatting: 500 g of the powdered plant material is subjected to maceration with 5 liters of hexane (B92381) for a period of three days. This step is crucial for the removal of waxes, fats, and other nonpolar constituents that could interfere with the subsequent isolation steps. The mixture is filtered, and the hexane is removed from the plant material by evaporation under reduced pressure using a rotary evaporator.

-

Dichloromethane (B109758) Extraction: The defatted plant material is then extracted by maceration with 5 liters of dichloromethane (DCM) for three days. Dichloromethane is a solvent of intermediate polarity suitable for extracting a wide range of secondary metabolites, including prenylated acetophenones. The mixture is filtered, and the dichloromethane is evaporated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude dichloromethane extract is subjected to column chromatography for the isolation of the target compound.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds.

-

Mobile Phase: A mixture of hexane and ethyl acetate (B1210297) is used as the mobile phase. The polarity of the mobile phase is critical for achieving good separation.

-

Elution: The compound, this compound, is eluted and isolated from the fraction corresponding to a mobile phase composition of hexane:ethyl acetate (85:15) .[1]

2.1.3. Final Product

The fractions containing the pure compound are combined, and the solvent is evaporated to yield this compound as white crystals.[1]

Workflow for Isolation

Physicochemical and Quantitative Data

The isolation of this compound from Ageratina pazcuarensis has been quantified, providing the following data for researchers.

| Parameter | Value | Reference |

| Yield | 0.036% (from dried aerial parts) | [1] |

| Physical Appearance | White crystals | [1] |

| Melting Point | 88.5–89.6 °C | [1] |

Biological Activity

This compound exhibits significant anti-inflammatory and antioxidant activities. These properties have been evaluated through various in vitro and in vivo assays.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in lipopolysaccharide (LPS)-stimulated macrophage models. Macrophages are key immune cells that, when activated by stimuli like LPS, produce a range of pro-inflammatory mediators. This compound has been shown to modulate the production of these key signaling molecules.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Inhibition (%) at 91.78 µM | Reference |

| Nitric Oxide (NO) | 38.96% | [4] |

| Interleukin-1β (IL-1β) | 55.56% | [4] |

| Interleukin-6 (IL-6) | 51.62% | [4] |

| Tumor Necrosis Factor-α (TNF-α) | 59.14% | [4] |

Table 2: Enhancement of Anti-inflammatory Cytokine Production

| Cytokine | Increase (%) at 91.78 µM | Reference |

| Interleukin-10 (IL-10) | 61.20% | [4] |

Antioxidant Activity

The antioxidant potential of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity Data

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [4] |

Proposed Anti-inflammatory Signaling Pathway

While the precise molecular targets are still under investigation, the observed effects on cytokine production suggest that this compound likely interferes with key inflammatory signaling pathways within macrophages, such as the NF-κB and MAPK pathways, which are known to regulate the expression of these inflammatory mediators. Nitric oxide, which is inhibited by this compound, is known to regulate the NF-κB pathway.[5]

Conclusion

This compound, a natural product isolated from several species of the Asteraceae family, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and antioxidant properties. The detailed isolation protocol and quantitative biological data presented in this guide provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular mechanisms of action, exploring its efficacy in preclinical models of inflammatory diseases, and optimizing extraction and purification processes for higher yields. This compound represents a promising lead for the development of novel anti-inflammatory drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound [smolecule.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

A detailed technical guide on 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a promising natural compound with significant anti-inflammatory and antioxidant properties, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the compound, from its foundational properties to detailed experimental protocols and data interpretation, tailored to facilitate advanced scientific inquiry.

This compound is a prenylated acetophenone (B1666503) naturally occurring in various plants, most notably in species of the Ageratina genus, such as Ageratina pazcuarensis and Ageratina pichinchensis.[1] Research has demonstrated its potential as a potent anti-inflammatory agent, showing comparable efficacy to indomethacin (B1671933) in preclinical models.[1] Its antioxidant capacity has also been shown to be superior to that of ascorbic acid in certain assays.[1] This guide aims to equip researchers with the necessary information to effectively explore and utilize this compound in their studies.

Researcher-Centric Keywords for Content Navigation

To streamline access to relevant information within this guide, the content is structured around the specific intents of scientific researchers. The following table categorizes long-tail keywords that correspond to the various stages of a research workflow involving this compound.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What are the natural sources of this compound? |

| Isolation and purification protocol for this compound from Ageratina species. | |

| Spectroscopic data (NMR, IR, MS) for this compound characterization. | |

| Physicochemical properties and solubility of this compound in lab solvents. | |

| Biosynthesis pathway of prenylated acetophenones in plants. | |

| Stability of this compound under experimental conditions. | |

| Methodological & Application | Detailed protocol for DPPH radical scavenging assay with this compound. |

| In vivo protocol for TPA-induced ear edema anti-inflammatory assay. | |

| Cell-based assay protocol for measuring cytokine inhibition (TNF-α, IL-6, IL-1β) by this compound in macrophages. | |

| Experimental design for assessing the antinociceptive effects of this compound in a formalin test. | |

| Protocol for evaluating the gastroprotective activity of this compound in an ethanol-induced ulcer model. | |

| How to quantify this compound in plant extracts using HPLC. | |

| Troubleshooting & Optimization | How to overcome solubility issues of this compound in aqueous buffers. |

| Optimizing concentrations of this compound and LPS for in vitro anti-inflammatory assays. | |

| Troubleshooting unexpected results in the DPPH assay with prenylated phenols. | |

| How to minimize variability in the carrageenan-induced paw edema model. | |

| Strategies for improving the yield of this compound during extraction and isolation. | |

| Potential interference of this compound in colorimetric assays. | |

| Validation & Comparative | Comparative analysis of the anti-inflammatory activity of this compound and indomethacin. |

| Head-to-head comparison of the antioxidant capacity of this compound and ascorbic acid. | |

| Validating the in vitro anti-inflammatory effects of this compound using a secondary assay. | |

| How does the antinociceptive effect of this compound compare to other natural analgesics? | |

| Cross-validation of HPLC quantification methods for this compound. | |

| Comparing the gastroprotective mechanisms of this compound with proton pump inhibitors. |

Core Data and Experimental Insights

This guide presents a summary of key quantitative data and detailed experimental protocols to ensure reproducibility and facilitate further research.

Quantitative Data Summary

| Parameter | Value | Source |

| Melting Point | 88.5–89.6 °C | [1] |

| Anti-inflammatory Activity (TPA-induced ear edema) | 70.10% inhibition at 2 mg/ear | [1] |

| Antioxidant Activity (DPPH Assay IC50) | 26.00 ± 0.37 µg/mL | [1] |

| Inhibition of NO production (in J774A.1 macrophages) | 38.96% at 91.78 µM | [1] |

| Inhibition of TNF-α production (in J774A.1 macrophages) | 59.14% at 91.78 µM | [1] |

| Inhibition of IL-1β production (in J774A.1 macrophages) | 55.56% at 91.78 µM | [1] |

| Inhibition of IL-6 production (in J774A.1 macrophages) | 51.62% at 91.78 µM | [1] |

| Increase in IL-10 production (in J774A.1 macrophages) | 61.20% at 91.78 µM | [1] |

| Antinociceptive Activity (Carrageenan-induced) | 72.6% efficacy at 100 mg/kg | [2] |

| Gastroprotective Activity (Ethanol-induced) | 75.59% inhibition of ulcers at 100 mg/kg | [2] |

Detailed Experimental Protocols

-

Preparation of DPPH Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration and 100 µL of the DPPH solution to respective wells. For the control, use 100 µL of methanol instead of the sample. Use ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration.

-

Animal Model: Use male CD-1 mice weighing 25-30 g.

-

Groups: Divide the mice into a control group, a TPA-treated group, and TPA + this compound treated groups at various doses (e.g., 0.5, 1, and 2 mg/ear). A positive control group treated with indomethacin (e.g., 2 mg/ear) should also be included.

-

Induction of Edema: Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone. Topically apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.

-

Treatment: Thirty minutes after TPA application, topically apply the vehicle (control), this compound, or indomethacin to the respective groups' right ears.

-

Measurement: After 4 hours, sacrifice the mice and, using a punch, obtain a 6 mm diameter circular section from both the right (treated) and left (untreated) ears and weigh them.

-

Calculation: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage of inhibition of edema for the treated groups compared to the TPA-only group.

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for the isolation of this compound.

References

A Technical Guide to the Biosynthesis of 3,5-Diprenyl-4-hydroxyacetophenone in Ageratina pazcuarensis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the putative biosynthetic pathway of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a bioactive secondary metabolite isolated from the endemic Mexican plant Ageratina pazcuarensis. Due to the current absence of direct enzymatic and genetic studies on this specific pathway in A. pazcuarensis, this guide presents a scientifically inferred pathway based on established principles of plant secondary metabolism, including the biosynthesis of acetophenones, isoprenoids, and prenylated aromatic compounds in the Asteraceae family and other plants.

Introduction to this compound (DHAP)

Ageratina pazcuarensis (Kunth) R.M. King & H. Rob, a member of the Asteraceae family, is a shrub utilized in traditional Mexican medicine.[1] Chemical investigations of this plant have led to the isolation of this compound (DHAP), a prenylated acetophenone (B1666503) with significant biological activities.[1][2] Notably, DHAP has demonstrated potent anti-inflammatory and antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.[1][2]

The structure of DHAP consists of a p-hydroxyacetophenone core substituted with two C5 prenyl (or dimethylallyl) groups at the C3 and C5 positions of the aromatic ring. This structure suggests a convergent biosynthesis involving two major pathways: the shikimate/phenylpropanoid pathway for the aromatic core and an isoprenoid pathway for the prenyl moieties.

Proposed Biosynthetic Pathway of DHAP

The biosynthesis of DHAP in Ageratina pazcuarensis is proposed to occur in three key stages:

-

Formation of the p-Hydroxyacetophenone Core: Synthesis of the aromatic C6-C2 backbone.

-

Synthesis of the Prenyl Donor: Generation of dimethylallyl pyrophosphate (DMAPP), the active isoprenoid unit.

-

Sequential Prenylation: Stepwise electrophilic addition of two DMAPP units to the p-hydroxyacetophenone core.

Stage 1: Biosynthesis of the p-Hydroxyacetophenone Core

The aromatic core, p-hydroxyacetophenone, is likely derived from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway .[3][4][5][6] Following its synthesis, L-phenylalanine enters the phenylpropanoid pathway .[7][8][9] The formation of the C6-C2 acetophenone structure from the C6-C3 phenylpropanoid precursors is thought to proceed via a β-oxidation-like chain-shortening mechanism, analogous to pathways identified in other plant and fungal species.[10][11]

The key steps are proposed as follows:

-

Deamination: L-Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation: Cinnamic acid is hydroxylated at the para position to form p-coumaric acid, catalyzed by Cinnamate 4-Hydroxylase (C4H) .

-

CoA Ligation: p-Coumaric acid is activated by conversion to its CoA thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

-

Chain Shortening: p-Coumaroyl-CoA undergoes a series of reactions analogous to fatty acid β-oxidation (hydration, oxidation, and thiolytic cleavage) to remove one carbon atom, yielding p-hydroxybenzoyl-CoA.

-

Formation of Acetophenone: While the exact mechanism is not fully elucidated in plants, it is hypothesized that a subsequent reaction, potentially involving a polyketide synthase-like enzyme or a similar condensation and decarboxylation sequence, leads to the formation of p-hydroxyacetophenone.

Stage 2: Biosynthesis of the Prenyl Donor (DMAPP)

The prenyl groups are derived from the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for their synthesis, which are compartmentalized within the cell.[12][13][14][15]

-

Mevalonate (MVA) Pathway: Occurs in the cytosol and is generally responsible for the synthesis of sesquiterpenes, triterpenes, and sterols.[14][15][16] It starts from acetyl-CoA.

-

Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids and typically provides precursors for monoterpenes, diterpenes, and carotenoids.[12][15][16] It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Given that aromatic prenyltransferases are often localized to plastids or the endoplasmic reticulum, it is plausible that DMAPP for DHAP biosynthesis could be sourced from either or both pathways, with transport of isoprenoid intermediates across organellar membranes.[17]

Stage 3: Sequential Prenylation of p-Hydroxyacetophenone

The final stage involves the covalent attachment of two prenyl groups from DMAPP to the p-hydroxyacetophenone backbone. This reaction is catalyzed by prenyltransferases (PTs) , a diverse class of enzymes that facilitate the electrophilic substitution of aromatic compounds.[17][18][19][20]

The reaction likely proceeds in two steps:

-

First Prenylation: An aromatic prenyltransferase (PT1) catalyzes the transfer of a DMAPP molecule to the C3 position of p-hydroxyacetophenone, forming 3-prenyl-4-hydroxyacetophenone. The hydroxyl group at C4 strongly activates the ortho positions (C3 and C5) for electrophilic attack.

-

Second Prenylation: A second prenyltransferase (PT2), or possibly the same enzyme with broader substrate specificity, catalyzes the addition of another DMAPP molecule to the C5 position of 3-prenyl-4-hydroxyacetophenone, yielding the final product, this compound.

These plant aromatic prenyltransferases are often membrane-bound and belong to the UbiA superfamily.[20][21]

Quantitative Data

The following data on the isolation and activity of DHAP from Ageratina pazcuarensis are summarized from Rojas-Jiménez et al., 2022.[1]

| Parameter | Value | Notes |

| Isolation & Physical Properties | ||

| Starting Plant Material | 500 g of dried aerial parts | |

| Extraction Solvent | Dichloromethane (DCM) | After initial hexane (B92381) wash to remove waxes. |

| Yield | 0.036% | Based on the fraction from which crystals were isolated. |

| Appearance | White crystals | |

| Melting Point | 88.5–89.6 °C | |

| Bioactivity Data | ||

| Antioxidant Activity (DPPH Assay) | IC₅₀ = 26.00 ± 0.37 µg/mL | Compared to ascorbic acid (IC₅₀ = 60.81 ± 1.33 µg/mL). |

| Anti-inflammatory Activity | 70.10% edema reduction | TPA-induced mouse ear edema model. |

| NO Production Inhibition | 38.96% | In LPS-stimulated J774A.1 macrophages (at 91.78 µM). |

| IL-1β Production Inhibition | 55.56% | In LPS-stimulated J774A.1 macrophages (at 91.78 µM). |

| IL-6 Production Inhibition | 51.62% | In LPS-stimulated J774A.1 macrophages (at 91.78 µM). |

| TNF-α Production Inhibition | 59.14% | In LPS-stimulated J774A.1 macrophages (at 91.78 µM). |

| IL-10 Production Increase | 61.20% | In LPS-stimulated J774A.1 macrophages (at 91.78 µM). |

Experimental Protocols

The methodology for the extraction and isolation of DHAP from the aerial parts of Ageratina pazcuarensis is detailed below, as reported by Rojas-Jiménez et al. (2022).[1]

Plant Material and Extraction

-

Drying and Grinding: The aerial parts of A. pazcuarensis were dried at room temperature. The dried material was then ground into a fine powder.

-

Defatting: 500 g of the crushed plant material was macerated with 5 L of hexane for 3 days. This step serves to remove non-polar compounds such as waxes and fats. The mixture was filtered, and the hexane was evaporated from the filtrate using a rotary evaporator under reduced pressure.

-

Dichloromethane (DCM) Extraction: The plant residue from the hexane extraction was subsequently macerated with 5 L of DCM for 3 days.

-

Concentration: The DCM mixture was filtered, and the solvent was evaporated on a rotary evaporator under reduced pressure to yield the crude DCM extract.

Isolation of DHAP

-

Column Chromatography: The crude DCM extract was subjected to column chromatography over silica (B1680970) gel.

-

Elution: The column was eluted with a gradient of hexane and ethyl acetate (B1210297).

-

Fraction Collection: Fractions were collected based on the elution profile.

-

Crystallization: White crystals of DHAP were obtained from the fraction eluted with a hexane:ethyl acetate ratio of 85:15.

-

Identification: The structure of the isolated compound was confirmed as this compound using spectroscopic and spectrometric methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Conclusion and Future Directions

The biosynthesis of this compound in Ageratina pazcuarensis is proposed as a multi-step process integrating the shikimate, phenylpropanoid, and isoprenoid pathways, culminating in sequential prenylation of a p-hydroxyacetophenone core. While this guide provides a robust hypothesis based on current biochemical knowledge, the definitive pathway remains to be elucidated.

Future research should focus on:

-

Transcriptome Analysis: Identifying candidate genes for PAL, C4H, 4CL, and particularly the aromatic prenyltransferases in A. pazcuarensis.

-

Enzyme Assays: Using protein extracts from the plant to demonstrate the proposed enzymatic activities in vitro.

-

Isotopic Labeling Studies: Feeding labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-glucose) to A. pazcuarensis tissues to trace the carbon flow into the DHAP molecule and confirm the proposed pathway.

Elucidating the precise enzymatic steps will not only advance our understanding of plant specialized metabolism but also open avenues for the biotechnological production of DHAP and related bioactive compounds for pharmaceutical development.

References

- 1. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | MDPI [mdpi.com]

- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. bioone.org [bioone.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Network Analysis of the MVA and MEP Pathways for Isoprenoid Synthesis | Annual Reviews [annualreviews.org]

- 14. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 18. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

The Multifaceted Biological Activities of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a naturally occurring phenolic compound isolated from various plant species, including Ageratina pazcuarensis and Ageratina pichinchensis.[1][2] This technical guide provides an in-depth overview of the known biological activities of DHAP, with a focus on its anti-inflammatory, antioxidant, antinociceptive, and gastroprotective properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate further research and drug development efforts.

Core Biological Activities

DHAP exhibits a range of significant biological activities, positioning it as a promising candidate for therapeutic development. The primary activities investigated to date include anti-inflammatory, antioxidant, antinociceptive, and gastroprotective effects.

Anti-inflammatory Activity

DHAP has demonstrated potent anti-inflammatory effects in both in vivo and in vitro models. A key study reported that DHAP isolated from Ageratina pazcuarensis significantly reduced ear edema in mice induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][3]

Quantitative Data: Anti-inflammatory Effects of DHAP

| Parameter | Model/Assay | Concentration/Dose | Result | Reference |

| Ear Edema Inhibition | TPA-induced ear edema in mice | 2 mg/ear | 70.10% reduction | [1][3] |

| Nitric Oxide (NO) Inhibition | LPS-stimulated J774A.1 macrophages | 91.78 µM | 38.96% inhibition | [1][3] |

| IL-1β Inhibition | LPS-stimulated J774A.1 macrophages | 91.78 µM | 55.56% inhibition | [1][3] |

| IL-6 Inhibition | LPS-stimulated J774A.1 macrophages | 91.78 µM | 51.62% inhibition | [1][3] |

| TNF-α Inhibition | LPS-stimulated J774A.1 macrophages | 91.78 µM | 59.14% inhibition | [1][3] |

| IL-10 Production | LPS-stimulated J774A.1 macrophages | 91.78 µM | 61.20% increase | [1][3] |

The anti-inflammatory mechanism of DHAP involves the modulation of key signaling molecules and cytokines. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] Concurrently, DHAP promotes the production of the anti-inflammatory cytokine IL-10.[1][3] This suggests that DHAP may exert its anti-inflammatory effects through the downregulation of pro-inflammatory pathways, potentially involving the transcription factor NF-κB.

Caption: DHAP's anti-inflammatory mechanism.

Antioxidant Activity

DHAP exhibits significant free radical scavenging activity, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] Its antioxidant capacity is a key feature that likely contributes to its other biological effects, such as its anti-inflammatory and gastroprotective properties.

Quantitative Data: Antioxidant Activity of DHAP

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC50 | 26.00 ± 0.37 µg/mL | [1][3] |

Antinociceptive Activity

Studies have shown that DHAP possesses antinociceptive (pain-relieving) properties. In models of inflammatory and neuropathic pain, DHAP, isolated from Ageratina pichinchensis, was found to reduce nociception in a dose-dependent manner.[2]

Quantitative Data: Antinociceptive Effects of DHAP

| Pain Model | Dose | Efficacy (Reduction in Nociception) | Reference |

| Carrageenan-induced inflammatory pain | 100 mg/kg | 72.6% | [1] |

| L5/L6 spinal nerve ligation (neuropathic pain) | 562 mg/kg | 57.1% | [1] |

Gastroprotective Activity

DHAP has also been identified as a gastroprotective agent. It has shown significant efficacy in protecting against ethanol-induced gastric lesions in animal models.[1]

Quantitative Data: Gastroprotective Effect of DHAP

| Gastric Lesion Model | Dose | Maximum Inhibition of Ulcers | Reference |

| Ethanol-induced gastric lesion | 100 mg/kg | 75.59% | [1] |

The gastroprotective mechanism of DHAP is multifactorial and appears to involve the modulation of several protective pathways. Studies have indicated the involvement of nitric oxide (NO), prostaglandins, and sulfhydryl groups in its mode of action.[1] The effect was attenuated by N(G)-nitro-L-arginine methyl ester (an NO synthase inhibitor), indomethacin (B1671933) (a prostaglandin (B15479496) synthesis inhibitor), and N-ethylmaleimide (a sulfhydryl group blocker), confirming the role of these pathways.[1]

Caption: Pathways in DHAP's gastroprotective effect.

Experimental Protocols

TPA-Induced Mouse Ear Edema

This in vivo assay evaluates the topical anti-inflammatory activity of a compound.

-

Animal Model: Male CD-1 mice.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) (typically 2.5 µg per 20 µL) is applied to the inner and outer surfaces of the right ear of each mouse.

-

Treatment: DHAP, dissolved in a suitable vehicle, is applied topically to the ear at various doses (e.g., 0.5, 1.0, and 2.0 mg/ear) shortly after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.

-

Evaluation: After a specific period (e.g., 4 hours), the mice are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears is calculated as a measure of edema. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

References

- 1. Antinociceptive effect and gastroprotective mechanisms of this compound from Ageratina pichinchensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antinociceptive effect and gastroprotective mechanisms of this compound from Ageratina pichinchensis-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

An In-depth Technical Guide to the Mechanism of Action of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a prenylated phenolic compound isolated from plants of the Ageratina genus, notably Ageratina pazcuarensis and Ageratina pichinchensis.[1][2][3] This molecule has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory, antioxidant, antinociceptive, and gastroprotective properties.[2][4] The core mechanism of action revolves around its ability to modulate key signaling pathways involved in inflammation and oxidative stress. DHAP effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5] Concurrently, it enhances the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][5] Its antioxidant activity is characterized by direct radical scavenging, and its gastroprotective effects are mediated by nitric oxide, prostaglandins, and sulfhydryl groups.[2][4] This guide provides a comprehensive overview of the molecular mechanisms, quantitative biological data, and detailed experimental protocols related to DHAP.

Core Mechanisms of Action

Anti-inflammatory Activity

The primary mechanism underlying DHAP's anti-inflammatory effects is the significant modulation of cytokine and mediator production in immune cells, particularly macrophages. In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages initiate signaling cascades that result in the release of pro-inflammatory molecules. DHAP intervenes in these pathways to restore balance.

-

Inhibition of Pro-inflammatory Mediators: DHAP significantly inhibits the production of NO, a key signaling molecule in inflammation, in LPS-stimulated J774A.1 macrophages.[1]

-

Modulation of Cytokine Profile: The compound effectively downregulates the expression and release of critical pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][5] These cytokines are central to orchestrating the inflammatory response; their inhibition is a key therapeutic strategy for inflammatory diseases.

-

Enhancement of Anti-inflammatory Cytokines: In addition to suppressing pro-inflammatory signals, DHAP promotes the production of IL-10, an essential anti-inflammatory cytokine that plays a crucial role in resolving inflammation and limiting host damage.[1][5]

-

Membrane Stabilization: DHAP protects erythrocyte membranes from lysis induced by hypotonic solutions, suggesting a membrane-stabilizing effect that may contribute to its anti-inflammatory action by reducing the release of inflammatory mediators from damaged cells.[1]

The coordinated suppression of pro-inflammatory mediators and the promotion of anti-inflammatory cytokines suggest that DHAP acts on upstream signaling pathways, likely including the NF-κB and MAPK pathways, which are canonical regulators of inflammation in response to LPS.

References

- 1. mdpi.com [mdpi.com]

- 2. Antinociceptive effect and gastroprotective mechanisms of this compound from Ageratina pichinchensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound [smolecule.com]

- 5. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a natural compound isolated from Ageratina pazcuarensis. Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. The exploration of novel anti-inflammatory agents from natural sources is a key focus of current drug discovery efforts. This document summarizes the existing preclinical evidence for DHAP's efficacy, detailing its impact on key inflammatory mediators and outlining the experimental methodologies used for its evaluation. Furthermore, a proposed mechanism of action involving the modulation of pivotal inflammatory signaling pathways is presented. All quantitative data are consolidated into structured tables for comparative analysis, and key experimental and signaling pathways are visualized using diagrams.

Introduction

This compound (DHAP) is a phenolic compound that has demonstrated significant anti-inflammatory activity in both in vivo and in vitro models.[1][2] Initially isolated from Senecio gallicus and later from Ageratina pichinchensis, its anti-inflammatory potential was recently characterized in a study on Ageratina pazcuarensis.[1][3] This guide synthesizes the current knowledge on DHAP, offering a detailed resource for researchers and professionals in the field of drug development.

Quantitative Anti-Inflammatory Data

The anti-inflammatory effects of DHAP have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Anti-Inflammatory Activity of DHAP in TPA-Induced Mouse Ear Edema [2]

| Treatment Group | Dose (mg/ear) | Edema Inhibition (%) |

| DHAP | 0.5 | 45.30 ± 3.15 |

| DHAP | 1.0 | 58.90 ± 2.80 |

| DHAP | 2.0 | 70.10 ± 4.20 |

| Indomethacin (B1671933) (Positive Control) | 2.0 | 86.89 ± 5.20 |

Table 2: In Vitro Anti-Inflammatory Effects of DHAP on J774A.1 Macrophages [2]

| Parameter | DHAP Concentration (µM) | Inhibition/Increase (%) |

| Pro-Inflammatory Mediators | ||

| Nitric Oxide (NO) Production | 91.78 | 38.96 (Inhibition) |

| TNF-α Production | 91.78 | 59.14 (Inhibition) |

| IL-1β Production | 91.78 | 55.56 (Inhibition) |

| IL-6 Production | 91.78 | 51.62 (Inhibition) |

| Anti-Inflammatory Mediator | ||

| IL-10 Production | 91.78 | 61.20 (Increase) |

Experimental Protocols

The following sections detail the methodologies employed in the key studies evaluating the anti-inflammatory properties of DHAP.

In Vivo Model: TPA-Induced Mouse Ear Edema

This model is a standard method for assessing acute topical anti-inflammatory activity.[4]

-

Animal Model: CD-1 mice.

-

Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone.

-

Procedure:

-

A solution of TPA (2.5 µg) is applied topically to the inner and outer surfaces of the right ear of each mouse to induce inflammation.[5]

-

DHAP, dissolved in an appropriate vehicle, is administered topically to the right ear at various doses (0.5, 1.0, and 2.0 mg/ear) shortly after TPA application.[2]

-

A positive control group receives a standard anti-inflammatory drug, such as indomethacin (2.0 mg/ear).[2]

-

A negative control group receives only the vehicle.

-

After a set period (typically 4-6 hours), the mice are euthanized, and circular sections from both the treated (right) and untreated (left) ears are punched out and weighed.[5][6]

-

The difference in weight between the right and left ear punches is calculated to determine the extent of edema.

-

The percentage inhibition of edema is calculated relative to the negative control group.[5]

-

In Vitro Model: J774A.1 Macrophage Culture and Stimulation

J774A.1 murine macrophages are a commonly used cell line for studying inflammatory responses.[7][8]

-

Cell Line: J774A.1 murine macrophages.

-

Stimulating Agent: Lipopolysaccharide (LPS).[9]

-

Procedure:

-

J774A.1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[10]

-

Cells are seeded in 96-well plates for viability assays or larger plates for mediator analysis.

-

For inflammatory stimulation, cells are treated with LPS (e.g., 1 µg/mL).[9]

-

DHAP is added to the cell cultures at the desired concentration (e.g., 91.78 µM) prior to or concurrently with LPS stimulation.[2]

-

Cell culture supernatants are collected after a specified incubation period (e.g., 24 hours) for the analysis of inflammatory mediators.

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[11]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

J774A.1 cells are seeded in a 96-well plate and treated with various concentrations of DHAP for a specified period (e.g., 48 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Measurement of Nitric Oxide (Griess Assay)

Nitric oxide is a key pro-inflammatory mediator, and its production is often measured to assess anti-inflammatory activity.[12][13]

-

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[14]

-

Procedure:

-

Cell culture supernatants from LPS-stimulated macrophages (with and without DHAP treatment) are collected.

-

The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

-

Measurement of Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.

-

Principle: A sandwich ELISA is typically used, where a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, detection antibody (conjugated to an enzyme) that also recognizes the cytokine is then added, followed by a substrate that produces a measurable color change.

-

Procedure:

-

96-well plates are coated with a capture antibody specific for TNF-α, IL-1β, IL-6, or IL-10.

-

Cell culture supernatants from LPS-stimulated macrophages (with and without DHAP treatment) are added to the wells.

-

After incubation and washing, a biotinylated detection antibody is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm).

-

Cytokine concentrations are determined by comparison with a standard curve generated with recombinant cytokines.

-

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The observed inhibition of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6) by DHAP strongly suggests its interference with key intracellular signaling pathways that regulate inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16]

The NF-κB and MAPK Signaling Cascades in Inflammation

In macrophages, LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4).[17] This recognition triggers a downstream signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[18][19]

-

NF-κB Pathway: Activation of this pathway leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to the promoter regions of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[20][21]

-

MAPK Pathway: The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[22][23] Activation of these kinases through phosphorylation leads to the activation of other transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.[24] There is significant crosstalk between the MAPK and NF-κB pathways, with MAPKs often being involved in the activation of NF-κB.[18]

Postulated Inhibitory Action of DHAP

Based on its demonstrated ability to suppress the production of NO, TNF-α, IL-1β, and IL-6, it is proposed that DHAP exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and/or MAPK signaling pathways.[2] The precise molecular targets of DHAP within these cascades are yet to be elucidated.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. The existing data clearly demonstrate its ability to reduce inflammation in vivo and suppress the production of key pro-inflammatory mediators in vitro. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its observed effects.

Future research should focus on elucidating the precise molecular targets of DHAP within these signaling cascades. Further preclinical studies in chronic inflammation models are warranted to explore its therapeutic potential for long-term inflammatory diseases. Additionally, investigations into its bioavailability, pharmacokinetics, and safety profile will be essential for its potential translation into clinical applications. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel anti-inflammatory agent.

References

- 1. cusabio.com [cusabio.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]

- 5. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]

- 6. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.mu-varna.bg [journals.mu-varna.bg]

- 9. researchgate.net [researchgate.net]

- 10. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 11. scielo.br [scielo.br]

- 12. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Protocol Griess Test [protocols.io]

- 15. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide on its Antinociceptive and Gastroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antinociceptive and gastroprotective properties of 3,5-Diprenyl-4-hydroxyacetophenone (HYDP), a natural compound isolated from plants of the Ageratina genus. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the compound's proposed mechanisms of action through signaling pathway and experimental workflow diagrams.

Core Findings: A Dual Therapeutic Agent

This compound has demonstrated significant potential as a dual-acting therapeutic agent, exhibiting both pain-relieving (antinociceptive) and stomach-protecting (gastroprotective) effects in preclinical studies. The compound has shown efficacy in models of inflammatory and neuropathic pain, as well as in a chemically-induced model of gastric ulcers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound's efficacy.

Table 1: Antinociceptive Efficacy of this compound

| Pain Model | Species | Dose | Efficacy (% Reduction in Nociception) |

| Carrageenan-induced Inflammatory Pain | Rat | 100 mg/kg | 72.6%[1][2][3][4] |

| L5/L6 Spinal Nerve Ligation (Neuropathic Pain) | Rat | 562 mg/kg | 57.1%[1][2][3][4] |

Table 2: Gastroprotective Efficacy of this compound

| Gastric Ulcer Model | Species | Dose | Efficacy (% Inhibition of Ulcers) |

| Ethanol-induced Gastric Lesions | Rat | 100 mg/kg | 75.59%[1][2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound.

Antinociceptive Studies

1. Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds against inflammatory pain.

-

Animals: Male Wistar rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution in saline) is administered into the plantar surface of the rat's hind paw. This induces a localized inflammatory response characterized by edema and hyperalgesia (increased sensitivity to pain).

-

Drug Administration: this compound is administered orally at specified doses (e.g., 100 mg/kg) prior to carrageenan injection.

-

Nociceptive Testing: Pain sensitivity is measured at various time points after carrageenan injection using a device such as a von Frey filament anesthesiometer, which measures the paw withdrawal threshold to a mechanical stimulus. A higher paw withdrawal threshold in the treated group compared to the vehicle control group indicates an antinociceptive effect.

2. L5/L6 Spinal Nerve Ligation (Chung Model) for Neuropathic Pain

This surgical model is used to induce neuropathic pain that mimics chronic nerve injury in humans.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral paw.

-

Drug Administration: this compound is administered orally at specified doses (e.g., 562 mg/kg) after the animals have developed stable allodynia.

-

Nociceptive Testing: Mechanical allodynia is assessed using von Frey filaments. An increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates an antinociceptive effect against neuropathic pain.

Gastroprotective Studies

1. Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the ability of a compound to protect the gastric mucosa from injury.

-

Animals: Male Wistar rats are typically used.

-

Induction of Gastric Lesions: After a period of fasting, absolute ethanol (B145695) is administered orally to the rats. Ethanol induces severe gastric mucosal injury, leading to the formation of visible lesions.

-

Drug Administration: this compound is administered orally at specified doses (e.g., 100 mg/kg) prior to ethanol administration.

-

Assessment of Gastric Lesions: After a set period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the area of gastric lesions is measured. The percentage of inhibition of ulcer formation is calculated by comparing the lesion area in the treated group to that in the vehicle control group.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed signaling pathways involved in the therapeutic effects of this compound.

Signaling Pathways

The gastroprotective effect of this compound is believed to be mediated through the modulation of several key protective pathways in the gastric mucosa. The antinociceptive effect is likely linked to its anti-inflammatory properties.

Proposed Gastroprotective Mechanism

The gastroprotective activity of this compound involves the interplay of nitric oxide (NO), prostaglandins (B1171923) (PGs), and sulfhydryl compounds.[1][2] These molecules are crucial for maintaining gastric mucosal integrity.

References

- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a naturally occurring prenylated acetophenone (B1666503) that has emerged as a compound of significant interest in the scientific community. First isolated from Senecio gallicus, it has since been identified in several species of the Ageratina genus, notably Ageratina pazcuarensis and Ageratina pichinchensis.[1] This technical guide provides a comprehensive overview of the discovery, history, and biological activities of DHAP. It details experimental protocols for its isolation and synthesis, presents key quantitative data on its anti-inflammatory and antioxidant properties, and elucidates its potential mechanism of action through relevant signaling pathways. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and History

This compound, a specialized plant metabolite, was first identified in Senecio gallicus, a member of the Asteraceae family.[1] However, a substantial body of research has focused on its presence in various species of the Ageratina genus, which are primarily found in the highland ecosystems of Mexico.[1] Notably, Ageratina pazcuarensis and Ageratina pichinchensis have been identified as rich natural sources of this compound.[1]

Early investigations into the biological activities of DHAP revealed its potent anti-inflammatory and antioxidant properties, sparking further interest in its therapeutic potential.[1] Subsequent studies have explored its antinociceptive and gastroprotective effects, highlighting the multifaceted pharmacological profile of this natural product. The unique structural feature of two prenyl groups attached to the 4-hydroxyacetophenone core is believed to be crucial for its biological efficacy.

Physicochemical Properties and Data

A summary of the key physicochemical and biological data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C18H24O2 | [2] |

| Appearance | White crystals | [3] |

| Melting Point | 88.5-89.6 °C | [3] |

| Biological Activity | Assay | Result | Reference |

| Antioxidant Activity | DPPH radical scavenging | IC50: 26.00 ± 0.37 µg/mL | [4] |

| Anti-inflammatory Activity | TPA-induced mouse ear edema | 70.10% edema reduction | [4] |

| Cytokine Inhibition (in LPS-stimulated J774A.1 macrophages) | Nitric Oxide (NO) | 38.96% inhibition at 91.78 µM | [4] |

| Interleukin-1β (IL-1β) | 55.56% inhibition at 91.78 µM | [4] | |

| Interleukin-6 (IL-6) | 51.62% inhibition at 91.78 µM | [4] | |

| Tumor Necrosis Factor-α (TNF-α) | 59.14% inhibition at 91.78 µM | [4] | |

| Cytokine Induction (in LPS-stimulated J774A.1 macrophages) | Interleukin-10 (IL-10) | 61.20% increase at 91.78 µM | [4] |

Experimental Protocols

Isolation from Ageratina pazcuarensis

This protocol describes the extraction and isolation of this compound from the aerial parts of Ageratina pazcuarensis.

Materials:

-

Dried and powdered aerial parts of Ageratina pazcuarensis

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction: Macerate the dried and powdered plant material in dichloromethane for 72 hours at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude DCM extract.

-

Chromatographic Separation:

-

Subject the crude extract to open column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions that show the presence of the target compound.

-

-

Purification: Further purify the combined fractions using repeated column chromatography until a pure compound is obtained.

-

Crystallization: Crystallize the purified compound from a suitable solvent system to obtain white crystals of this compound.

Chemical Synthesis

The chemical synthesis of this compound can be achieved through the Friedel-Crafts prenylation of 4-hydroxyacetophenone.

Materials:

-

4-hydroxyacetophenone

-

Prenyl bromide (1-bromo-3-methyl-2-butene)

-

Anhydrous Lewis acid catalyst (e.g., BF3·OEt2)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, dioxane)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Aqueous workup solutions (e.g., saturated NaHCO3, brine)

-

Drying agent (e.g., anhydrous MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxyacetophenone in the anhydrous solvent.

-

Catalyst Addition: Cool the solution in an ice bath and add the Lewis acid catalyst dropwise.

-

Prenylation: Slowly add a solution of prenyl bromide in the anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, quench it by carefully adding it to an ice-cold aqueous solution (e.g., water or dilute HCl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4.

-

Purification: Concentrate the organic layer and purify the residue by silica gel column chromatography to yield this compound.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways. While direct and exhaustive experimental validation of every step is ongoing, the current evidence strongly suggests the inhibition of pro-inflammatory mediators. A plausible mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). DHAP has been shown to significantly inhibit the production of these key inflammatory molecules.[4] This inhibition likely occurs through the suppression of upstream signaling components, preventing the translocation of NF-κB into the nucleus and reducing the phosphorylation of MAPKs.

Furthermore, DHAP has been observed to increase the production of the anti-inflammatory cytokine IL-10, which plays a crucial role in resolving inflammation.[4]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of inflammatory diseases and conditions associated with oxidative stress. Its well-defined natural sources and the feasibility of chemical synthesis make it an attractive candidate for further drug development. The compelling preclinical data on its anti-inflammatory and antioxidant activities warrant further investigation into its efficacy and safety in more complex biological systems.

Future research should focus on elucidating the precise molecular targets of DHAP and further detailing its interactions with key signaling proteins. Preclinical studies in animal models of specific inflammatory diseases will be crucial to translate the current in vitro findings into potential clinical applications. Furthermore, optimization of its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches could enhance its therapeutic index and pave the way for its development as a novel anti-inflammatory drug.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antinociceptive effect and gastroprotective mechanisms of this compound from Ageratina pichinchensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3,5-Diprenyl-4-hydroxyacetophenone from 4-hydroxyacetophenone

Abstract

These application notes provide a detailed protocol for the chemical synthesis of 3,5-Diprenyl-4-hydroxyacetophenone, a prenylated phenolic compound known for its anti-inflammatory and antioxidant properties.[1][2] The synthesis is achieved through a direct double C-alkylation of 4-hydroxyacetophenone with prenyl bromide. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering a comprehensive guide to the reaction setup, execution, purification, and characterization of the target compound.

Introduction

This compound (DHAP) is a natural product isolated from plants such as Ageratina pazcuarensis.[1][2] The molecule features a 4-hydroxyacetophenone core with two prenyl (3-methyl-2-butenyl) groups substituted at the ortho positions (C3 and C5) relative to the hydroxyl group. DHAP has garnered significant scientific interest due to its potent biological activities, including the inhibition of pro-inflammatory cytokines and a notable scavenging effect on free radicals.[1][2]

The chemical synthesis of DHAP is crucial for enabling further pharmacological studies and for the development of novel therapeutic agents. The primary synthetic strategy involves the direct dialkylation of the aromatic ring of 4-hydroxyacetophenone. The phenolic hydroxyl group activates the ring for electrophilic substitution, directing the incoming prenyl groups to the ortho and para positions. Since the para position is blocked by the acetyl group, substitution occurs at the two available ortho positions.

Synthetic Pathway

The synthesis proceeds via a direct Friedel-Crafts-type C-alkylation. The phenolic proton of 4-hydroxyacetophenone is first abstracted by a base, typically potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking two equivalents of prenyl bromide. While O-alkylation is a possible side reaction, C-alkylation is favored under the described conditions, leading to the desired 3,5-disubstituted product.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

3.1 Materials and Reagents

-

4-Hydroxyacetophenone (98% purity)

-

Prenyl bromide (95% purity)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (B3395972) (ACS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Hexane (B92381) (ACS grade)

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

3.2 Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica (B1680970) gel (for column chromatography, 230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

3.3 Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).

-

Solvent Addition: Add 50 mL of acetone to the flask.

-

Reagent Addition: While stirring vigorously, add prenyl bromide (2.7 mL, approx. 25 mmol, 2.5 equivalents) to the suspension.

-

Reaction Condition: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C). Let the reaction proceed for 24-48 hours.

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL), followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Use a gradient eluent system, starting with hexane and gradually increasing the proportion of ethyl acetate, to isolate the desired compound.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Hydroxyacetophenone | 1.36 g (10 mmol) | Starting material |

| Prenyl Bromide | 3.73 g (2.7 mL, 25 mmol) | 2.5 equivalents to drive the reaction |

| Potassium Carbonate | 4.15 g (30 mmol) | Base, 3.0 equivalents |

| Product | ||

| Molar Mass | 272.37 g/mol | C₁₈H₂₄O₂ |

| Theoretical Yield | 2.72 g | Based on 100% conversion of 4-hydroxyacetophenone |

| Experimental Result | Representative values | |

| Actual Yield (g) | ~1.9 - 2.3 g | |

| Yield (%) | ~70 - 85% | Dependent on reaction time and purification |

| Characterization | ||

| Appearance | Yellowish oil or pale-yellow solid | |

| TLC Rf | ~0.4 | In 4:1 Hexane:Ethyl Acetate |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the reaction mechanism.

Caption: Synthetic workflow for this compound.

Caption: Overall reaction scheme for the synthesis of DHAP.

References

Application Notes and Protocols for the Extraction and Purification of 3,5-Diprenyl-4-hydroxyacetophenone from Ageratina pichinchensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageratina pichinchensis, a plant species native to Mexico, has a history of use in traditional medicine for treating a variety of ailments, including skin infections, stomach pain, and inflammatory conditions.[1][2][3] Phytochemical analyses have revealed a diverse array of bioactive compounds within this plant, including chromenes, furans, terpenoids, and glycosylated flavonoids.[1][2] Among these, 3,5-Diprenyl-4-hydroxyacetophenone (also referred to as DHAP or HYDP) has garnered significant interest due to its demonstrated anti-inflammatory, antinociceptive, and gastroprotective properties.[4][5][6] This document provides detailed protocols for the extraction and purification of this compound from the aerial parts of Ageratina pichinchensis, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Profile of Ageratina pichinchensis

Ageratina pichinchensis is a rich source of various secondary metabolites. The essential oil of the plant is primarily composed of compounds such as 8,9-epoxythymyl isobutyrate, germacrene-D, and thymyl isobutyrate.[1] The non-volatile constituents include a variety of phenolic compounds, with benzochromenes and benzofurans being prominent.[1] A recent study identified and purified eleven known compounds from the leaves and flowers, including O-methylencecalinol, encecalin (B14886), eupatoriochromene, and this compound.[2]

Extraction of this compound

The extraction of this compound from Ageratina pichinchensis is typically achieved through solvent extraction using a nonpolar or medium-polarity solvent. The following protocol is a synthesized methodology based on established procedures for Ageratina species.[2][4]

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation:

-

Collect the aerial parts (leaves and stems) of Ageratina pichinchensis.

-

Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Defatting (Optional but Recommended):

-

To remove waxes and fats, first perform a maceration of the dried powder with hexane (B92381).

-

Submerge the plant powder in hexane (e.g., 5 L of hexane for 500 g of plant material) in a large container.

-

Allow the mixture to stand for 3 days at room temperature with occasional agitation.

-

Filter the mixture to separate the plant material from the hexane extract.

-

Discard the hexane extract and air-dry the plant residue.

-

-

Active Compound Extraction:

-

Submerge the defatted plant powder in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (e.g., 5 L of solvent for the residue from 500 g of starting material).

-

Macerate for 3 days at room temperature, with occasional stirring.

-

Filter the mixture to separate the plant residue from the solvent extract.

-

Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Purification of this compound

The purification of the target compound from the crude extract is achieved through column chromatography.

Experimental Protocol: Column Chromatography

-

Column Preparation:

-

Use a glass column packed with silica (B1680970) gel (e.g., Macherey-Nagel 60, 70-230 mesh ASTM) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified.

-

-

Elution:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).

-

Load the dissolved extract onto the top of the silica gel column.

-

Begin elution with 100% hexane as the mobile phase.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is from 100% hexane to a final ratio of 50:50 hexane:ethyl acetate.[2]

-

Collect fractions of the eluate (e.g., 300 mL each).[2]

-

-

Fraction Analysis and Compound Isolation:

-

Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Combine the fractions that show a prominent spot corresponding to this compound.

-

The compound has been reported to elute in fractions with a hexane:ethyl acetate ratio of approximately 85:15 to 65:35.[2][4]

-

Evaporate the solvent from the combined fractions to yield the purified compound, which should appear as white crystals.[4]

-

Quantitative Data

The following table summarizes the reported yield of this compound from a related species, Ageratina pazcuarensis, which can serve as an approximate reference.

| Parameter | Value | Source Species | Reference |

| Yield | 0.036% | Ageratina pazcuarensis | [4] |

| Melting Point | 88.5–89.6 °C | Ageratina pazcuarensis | [4] |

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the extraction and purification of this compound.

Caption: Workflow for the Extraction of this compound.

Caption: Workflow for the Purification of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful extraction and purification of this compound from Ageratina pichinchensis. This compound holds significant promise for further investigation as a potential therapeutic agent, particularly in the context of inflammatory disorders and pain management. The methodologies described herein are robust and can be adapted for larger-scale production to facilitate preclinical and clinical studies.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Effectiveness of an encecalin standardized extract of Ageratina pichinchensis on the treatment of onychomycosis in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis [mdpi.com]

- 5. Antinociceptive effect and gastroprotective mechanisms of this compound from Ageratina pichinchensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 3,5-Diprenyl-4-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a naturally occurring prenylated phenolic compound isolated from plants such as Ageratina pazcuarensis.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, including notable anti-inflammatory and antioxidant activities.[1][2][3] As research into the pharmaceutical applications of DHAP progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, becomes crucial.

These application notes provide a detailed overview of a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The protocols outlined below are based on established analytical methodologies for similar phenolic compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust and validated RP-HPLC method is proposed for the routine quantification of this compound. This technique offers excellent resolution, sensitivity, and reproducibility for the analysis of phenolic compounds.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended: